molecular formula C21H29FN2O3 B4533482 N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B4533482
M. Wt: 376.5 g/mol
InChI Key: WYUCQJGBPRBSPC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is structurally related to fentanyl analogs, which are known for their potent pharmacological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidinyl intermediate, followed by the introduction of the oxane-4-carbonyl group. The final step involves the coupling of the fluorophenylmethyl group to the piperidinyl intermediate under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted fluorophenyl compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including pain management and anesthesia.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses. The presence of the fluorophenyl group enhances its binding affinity and potency compared to other analogs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fentanyl analogs, such as:

  • N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide is unique due to the presence of the oxane-4-carbonyl group, which imparts distinct physicochemical properties and enhances its pharmacological profile. This structural modification differentiates it from other fentanyl analogs and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c22-19-4-1-17(2-5-19)15-23-20(25)6-3-16-7-11-24(12-8-16)21(26)18-9-13-27-14-10-18/h1-2,4-5,16,18H,3,6-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUCQJGBPRBSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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